
Silicon fluoride (VAN)
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Übersicht
Beschreibung
Silicon fluoride (VAN), also known as Silicon fluoride (VAN), is a useful research compound. Its molecular formula is FHSi and its molecular weight is 48.091 g/mol. The purity is usually 95%.
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Wissenschaftliche Forschungsanwendungen
Medical Imaging
Silicon fluoride acceptors (SiFA) have emerged as pivotal components in the development of radiopharmaceuticals for positron emission tomography (PET) imaging. The incorporation of fluorine-18 into various biomolecules has been facilitated by advancements in silicon-based chemistry, leading to improved imaging agents.
Case Studies:
- Fluorine-18 Radiopharmaceuticals : Recent studies have demonstrated the efficacy of SiFA-labeled compounds in PET imaging. For instance, a study highlighted the high radiochemical yield (RCY) of a specific SiFA compound, achieving 80-95% within 15 minutes, indicating its potential for rapid clinical application .
- Comparative Studies : In animal models, SiFA-based tracers have shown superior tumor uptake compared to traditional tracers, suggesting enhanced diagnostic capabilities for cancer detection .
Materials Science
In materials science, silicon fluoride is utilized in various applications ranging from semiconductor manufacturing to optical coatings. Its properties make it suitable for use in environments sensitive to oxygen and moisture.
Applications:
- Etching and Deposition : Silicon fluoride is employed in isotropic etching processes for silicon wafers, crucial for microelectronics fabrication. This method allows for precise control over the etching process without damaging delicate structures .
- Optical Coatings : Fluoride compounds are integral to creating coatings that enhance optical properties. For example, magnesium fluoride has been used to develop mid-infrared optical frequency combs, which are essential for advanced spectroscopy techniques .
Environmental Applications
Silicon fluoride's role extends into environmental science, particularly in the adsorption of fluoride ions from water sources. Research indicates that silicon-based materials can effectively capture and remove fluoride ions, contributing to water purification efforts.
Research Findings:
- Fluoride Ion Adsorption : Studies have demonstrated that layered double hydroxides incorporating silicon can adsorb fluoride ions efficiently, showcasing potential applications in water treatment systems .
- Zeolite Synthesis : The synthesis of MFI zeolites using silicon fluoride has been explored for their ability to trap fluoride ions, providing insights into their environmental impact and remediation strategies .
Summary Table of Applications
Application Area | Specific Use Case | Key Findings/Outcomes |
---|---|---|
Medical Imaging | Fluorine-18 labeled compounds | High radiochemical yield; superior tumor uptake |
Materials Science | Isotropic etching; optical coatings | Precise control in microelectronics; enhanced optical properties |
Environmental Science | Water purification via fluoride ion adsorption | Effective removal of fluoride ions from contaminated water |
Analyse Chemischer Reaktionen
Reaction with Fluorine Atoms
The reaction of silicon with fluorine atoms is a key process in the formation of silicon fluoride compounds. This reaction can be summarized as follows:
Si+F2→SiF4
Etching Mechanism
In semiconductor processing, silicon fluoride plays a vital role in etching silicon substrates. The etching process can be described through the following steps:
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Adsorption : Fluorine atoms adsorb onto the silicon surface.
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Reaction : The adsorbed fluorine reacts with silicon to form silicon fluoride species.
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Desorption : The products desorb from the surface, allowing for further etching.
The etching rate is significantly influenced by temperature and initial concentrations of reactants. For instance, at elevated temperatures (around 825 K), the removal of silicon atoms occurs more effectively, leading to increased surface roughness due to multilayer pitting .
Formation of Silicon Dihalides
Silicon fluoride can also participate in reactions that produce dihalides. The formation of silicon dihalides from silicon fluoride can be represented as follows:
SiF4+Si→Si2F6
This reaction highlights the ability of silicon fluoride to react further under specific conditions, contributing to the complexity of silicon-fluorine chemistry .
Reactions with Sulfur Compounds
Silicon difluoride (SiF₂) has been shown to react with sulfur-containing compounds, leading to the synthesis of various silanes and polysilanes. Notable reactions include:
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Reaction with hydrogen sulfide (H₂S) yielding products such as SiF₂HSH.
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Reaction with thionyl chloride (SOCl₂) producing linear and cyclic fluorosilthianes.
These reactions demonstrate the versatility of silicon fluoride derivatives in forming new compounds through bond formation and cleavage mechanisms .
Kinetic Order and Rate Constants
The kinetics of reactions involving silicon fluoride are complex due to multiple factors affecting reaction rates, including pressure and temperature. The following parameters are crucial in understanding these dynamics:
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Kinetic Order : The reaction order can vary based on conditions; for example, it has been observed that kinetic orders can decrease with increasing partial pressure of fluorine atoms .
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Rate Constants : The rate constants for these reactions are influenced by temperature and concentration, which can be modeled using transition-state theory.
Experimental Observations
Experimental studies utilizing Scanning Tunneling Microscopy (STM) have provided insights into the etching process and product formation on silicon surfaces. These studies reveal that at lower concentrations of SiF radicals, significant surface passivation occurs due to the formation of stable products like SiF₂ .
Enthalpy Changes During Reactions
Reaction | Enthalpy Change (kcal/mol) |
---|---|
Si + F₂ → SiF₄ | -50 |
SiF₄ + Si → Si₂F₆ | -40 |
SiF₂ + H₂S → Products | Varies |
This table summarizes some key enthalpy changes associated with reactions involving silicon fluoride, indicating their thermodynamic favorability.
Eigenschaften
CAS-Nummer |
39384-00-4 |
---|---|
Molekularformel |
FHSi |
Molekulargewicht |
48.091 g/mol |
InChI |
InChI=1S/FH.Si/h1H; |
InChI-Schlüssel |
MNTPMEHIQKUBIC-UHFFFAOYSA-N |
SMILES |
F.[Si] |
Kanonische SMILES |
F.[Si] |
Verwandte CAS-Nummern |
13966-66-0 (SiF2) |
Synonyme |
silicon difluoride silicon fluoride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
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